4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
Description
This compound belongs to the 1,3-oxazole sulfonamide family, characterized by a central 1,3-oxazole ring substituted with a cyano group at position 4 and a prop-2-en-1-yl (allyl) amino group at position 3.
Properties
IUPAC Name |
4-[4-cyano-5-(prop-2-enylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-4-9-17-15-13(10-16)18-14(22-15)11-5-7-12(8-6-11)23(20,21)19(2)3/h4-8,17H,1,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZGASLWWVELRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product. For instance, the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is common in the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The primary structural differences among analogs lie in the substituents on the 1,3-oxazole ring and the amino group. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity (logP): The allyl-substituted target compound is less lipophilic than D434-0537 (2.85 vs. ~2.5) due to the absence of the aromatic phenylethyl group. The methoxyphenyl analog has higher logP (~3.0) owing to its aromatic and methoxy substituents.
- Hydrogen Bonding: All compounds share one H-bond donor (NH from the amino group), but the methoxyphenyl analog has an additional H-bond acceptor (methoxy oxygen), increasing polar surface area.
Biological Activity
The compound 4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that incorporates an oxazole moiety, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and potential anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A sulfonamide group , known for its antibacterial properties.
- An oxazole ring , which is often linked to diverse biological activities including anticancer effects.
- A cyano group and an allylamine substituent , which may enhance its biological interactions.
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The synthesized compounds, including those with similar structures to the target compound, have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Sulfonamide Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
|---|---|---|---|
| Compound A | Salmonella typhi | 15 | 10 |
| Compound B | Bacillus subtilis | 20 | 5 |
| Target Compound | E. coli | 12 | 15 |
The target compound's antibacterial efficacy is hypothesized to stem from its ability to inhibit bacterial enzyme pathways critical for growth and survival.
Enzyme Inhibition
Enzyme inhibition studies have demonstrated that sulfonamides can act as effective inhibitors of various enzymes, including acetylcholinesterase (AChE) and urease. For instance, compounds structurally related to the target compound have shown strong inhibitory actions against urease with IC50 values significantly lower than standard controls .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Target Compound | Acetylcholinesterase | 8.5 |
| Compound C | Urease | 3.0 |
| Compound D | Urease | 12.5 |
These findings suggest that the target compound may possess dual-action capabilities by inhibiting both bacterial growth and critical metabolic enzymes.
Anticancer Potential
The oxazole ring in the target compound has been linked to anticancer activity in various studies. Compounds containing oxazole derivatives have shown cytotoxic effects against cancer cell lines, promoting apoptosis through multiple mechanisms . The presence of multiple functional groups in the target compound may enhance its ability to interact with cancer-related targets.
Case Studies
A notable study evaluated a series of oxazole derivatives for their cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structural features to the target compound exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology .
Case Study Summary:
- Objective: Evaluate the cytotoxic effects of oxazole derivatives.
- Methodology: MTT assay on various cancer cell lines.
- Results: Several derivatives showed IC50 values in the micromolar range, indicating promising anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
